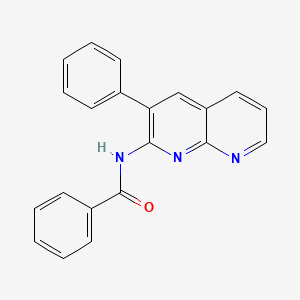

5-Cyclohexylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pyrimidines, including 5-Cyclohexylpyrimidin-2-amine, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of a compound like 5-Cyclohexylpyrimidin-2-amine can be analyzed using various techniques . These techniques can provide insights into the shape, hydrophobicity, hydrogen bonding, and charge distribution of the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-Cyclohexylpyrimidin-2-amine can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Cyclohexylpyrimidin-2-amine can be analyzed using various techniques . These properties include molecular weight, log P, log D7.4, pKa, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, and others .科学的研究の応用

Discovery and Characterization in Receptor Antagonists

A novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines was identified as potent and selective A(2B) adenosine receptor antagonists. Compound 5, part of this series, showed high affinity for the A(2B) receptor and good selectivity over other adenosine receptors, demonstrating efficacy in functional in vitro models and possessing a favorable pharmacokinetic profile in preclinical species (Vidal et al., 2007).

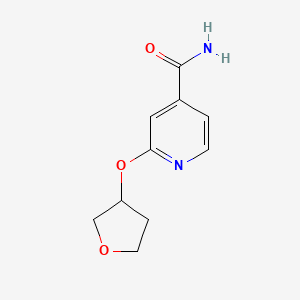

Advancements in Bio-derived Pharmaceuticals

Research on reductive amination of 2,5-diformylfuran (DFF) showed its utility in transitioning from bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals. This process facilitated the creation of bis(aminomethyl)furans as building blocks for new derivatives with naturally occurring biologically active compound structures, leading to bio-derived analogues of the anticancer drug norcantharidin with increased anticancer activity (Galkin et al., 2017).

Innovative Synthesis of Aminated Compounds

The synthesis of new 1-aminated-2,5-cyclohexadienes for use in radical transfer hydroaminations of unactivated and electron-rich double bonds has been detailed. This synthesis displayed good to excellent anti-Markovnikov selectivity, tolerating many functional groups and providing insights into the aromatization processes to generate corresponding radicals (Guin et al., 2007).

Exploration in Positive Modulation of KCa2 Channels

A study on modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues investigated their potential to potentiate KCa2 channel activity. Some analogues displayed a significant increase in potency, suggesting their potential therapeutic use in treating symptoms of ataxia, demonstrating the ability of chemical modifications to enhance biological activity and selectivity (El-Sayed et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-cyclohexylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBJITNIEIJQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(N=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexylpyrimidin-2-amine | |

CAS RN |

73549-64-1 |

Source

|

| Record name | 5-cyclohexylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)

![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)

![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)